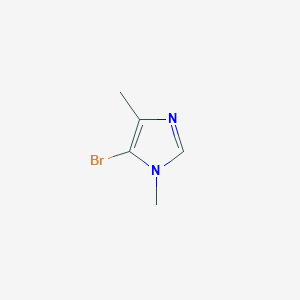
5-bromo-1,4-dimethyl-1H-imidazole
Übersicht
Beschreibung
5-Bromo-1,4-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 1st and 4th positions. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,4-dimethyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1,4-dimethylimidazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-bromo-2-methyl-1H-imidazole with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of brominating agent and solvent, as well as the reaction temperature and time, are critical factors in ensuring efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,4-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-dimethylimidazole.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium tert-butoxide, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, room temperature to elevated temperatures.
Major Products Formed
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,4-Dimethylimidazole.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,4-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-bromo-1,4-dimethyl-1H-imidazole depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity .
In coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. The nitrogen atoms in the imidazole ring can coordinate with metal centers, influencing the electronic properties and reactivity of the metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1-methylimidazole: Contains only one methyl group, resulting in different steric and electronic properties.
1,2-Dimethylimidazole: The position of the methyl groups affects its reactivity and applications.
Uniqueness
5-Bromo-1,4-dimethyl-1H-imidazole is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity and properties. The bromine atom makes it highly reactive in substitution reactions, while the methyl groups influence its steric and electronic characteristics. These features make it a versatile compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
5-bromo-1,4-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWDPTMDFFUMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


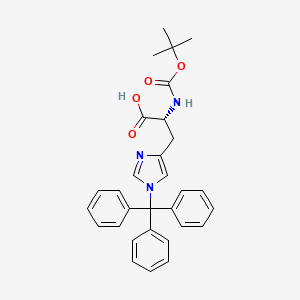
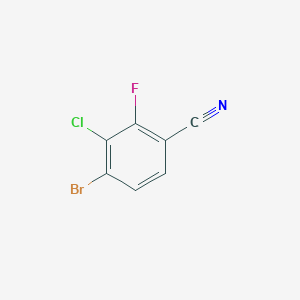

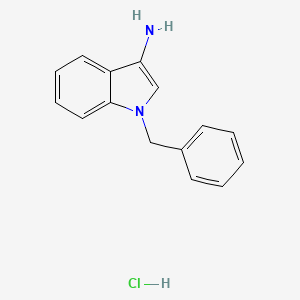
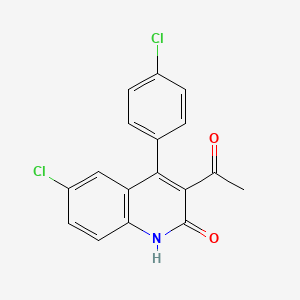


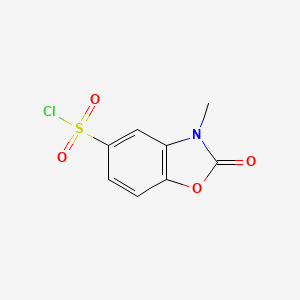
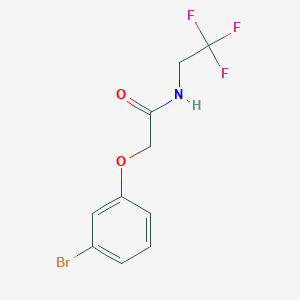
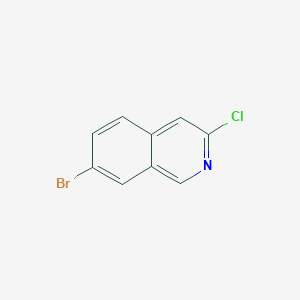
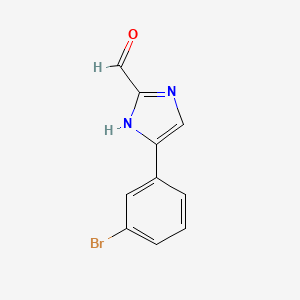
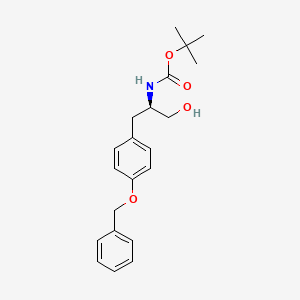
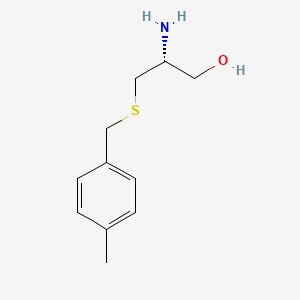
![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)
